molecular formula C14H18ClN3O3S B4348093 N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348093
M. Wt: 343.8 g/mol
InChI Key: XVNVFHPKVOZIIK-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N-methyl-4-ethoxybenzenesulfonamide in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
  • N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-ethoxy-N-ethylbenzenesulfonamide

Uniqueness

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the specific substitution pattern on the pyrazole ring differentiate it from other similar compounds .

Properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-4-21-11-5-7-12(8-6-11)22(19,20)17(2)10-14-13(15)9-16-18(14)3/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNVFHPKVOZIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

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